Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate

Descripción

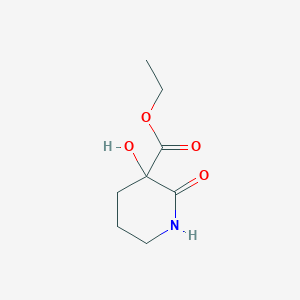

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring with a hydroxyl (-OH) group at position 3, a ketone (=O) group at position 2, and an ethyl ester (-COOEt) substituent at position 3. This compound combines polar functional groups (hydroxyl and ketone) with a lipophilic ester moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Propiedades

IUPAC Name |

ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-2-13-7(11)8(12)4-3-5-9-6(8)10/h12H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVYRJDIPMHKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate . Another method utilizes commercially available 3-carbethoxy-2-piperidone as a starting material .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Preliminary studies have indicated that ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate exhibits antimicrobial properties. Research has shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds related to this compound have demonstrated minimum inhibitory concentrations (MIC) as low as 0.073 mg/mL against these pathogens, suggesting strong antibacterial activity .

1.2 Anti-inflammatory Properties

The presence of the piperidine structure within this compound is often associated with neuroactive properties, making it a candidate for anti-inflammatory applications. Studies have suggested that this compound may modulate inflammatory pathways, providing a potential therapeutic avenue for conditions characterized by excessive inflammation.

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

This compound serves as an important building block in the synthesis of various complex organic molecules. Its ability to participate in reactions such as nucleophilic substitutions and cyclizations allows chemists to create diverse derivatives with potential pharmaceutical applications .

2.2 Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of bioactive molecules, including those that activate specific receptors in mammalian neurons. For example, derivatives have shown potential as TrkB receptor activators, which are crucial for neuronal survival and differentiation .

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in drug development or enzyme studies.

Comparación Con Compuestos Similares

Research Implications and Gaps

- Structural Analysis : Tools like SHELX and ORTEP-3 (mentioned in and ) could elucidate the crystal structure of this compound, aiding in understanding its conformational stability .

- Bioactivity Screening : Extracts from Tanzanian spices (-10) highlight ethyl acetate as a common extraction solvent, suggesting the compound (if naturally occurring) might be isolated via similar methods .

- Synthetic Applications : The Boc-protected analog () demonstrates the utility of piperidine carboxylates in multi-step synthesis, though the target compound’s unprotected hydroxyl group may limit its direct use in harsh reaction conditions .

Actividad Biológica

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate (C₈H₁₃N₁O₄) is a chemical compound characterized by its piperidine structure, which includes a hydroxyl group and a carbonyl group. Its potential biological activities have garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₈H₁₃N₁O₄

- Molecular Weight : Approximately 187 g/mol

- Structure : Contains a piperidine ring with hydroxyl and carbonyl functionalities.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Research suggests that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent.

- Anti-inflammatory Properties : The compound has been evaluated for its potential to modulate inflammatory responses, which could have implications in treating inflammatory diseases.

- Neuroactive Properties : Given the structural characteristics of piperidine derivatives, this compound may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

- Enzyme Interactions : The compound may form hydrogen bonds with enzymes, influencing their activity and metabolic pathways.

- Receptor Modulation : It may interact with various receptors, which can alter signaling pathways involved in inflammation and other physiological processes.

Case Studies

- Antimicrobial Evaluation : In vitro studies have shown that this compound exhibits significant antibacterial activity against several strains of bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Staphylococcus aureus.

- Anti-inflammatory Studies : In a model of induced inflammation, administration of the compound reduced edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 2-oxo-3-piperidinecarboxylate | Piperidine derivative | Lacks hydroxyl group |

| Ethyl 4-hydroxy-2-oxoquinoline-3-carboxylate | Quinoline derivative | Hydroxyl group at a different position |

| Ethyl 5-hydroxy-indole-3-carboxylate | Indole derivative | Exhibits potent inhibition of 5-lipoxygenase |

Synthesis Methods

Various synthetic routes have been developed for this compound, highlighting its versatility as a building block in organic synthesis:

- Reduction Reactions : Utilizing fermenting yeast to reduce keto esters to hydroxy esters with high yields.

- Cyclization Techniques : Employing Dieckmann cyclization or N-alkylation methods to construct the piperidine ring structure.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and esterification. Key steps include:

- Cyclization : Piperidine ring formation via nucleophilic attack under acidic or basic conditions .

- Esterification : Use of ethyl chloroformate or ethanol in the presence of a coupling agent (e.g., DCC) to introduce the ethyl ester group .

- Optimization : Reaction temperature (60–80°C), solvent choice (e.g., DMF or THF), and pH control (pH 6–8) are critical for yield and purity .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | Maximizes cyclization efficiency |

| Solvent | Anhydrous DMF | Reduces side reactions |

| Reaction Time | 12–18 hours | Ensures complete esterification |

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : H NMR confirms the presence of the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and hydroxy/oxo groups (δ 3.5–5.5 ppm) .

- IR : Strong absorption bands at 1700–1750 cm (C=O stretch) and 3200–3500 cm (O-H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 215.2 g/mol) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

- Methodological Answer :

- Side-Chain Functionalization : Introducing electron-withdrawing groups (e.g., halogens) at the 3-hydroxy position enhances metabolic stability but may reduce solubility .

- Ring Substitution : Adding methyl groups to the piperidine ring increases steric hindrance, altering enzyme-binding affinity .

- In Silico Modeling : Molecular docking studies (e.g., using AutoDock Vina) predict interactions with cyclooxygenase (COX) enzymes, similar to NSAID analogs .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .

- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers or dose-dependent trends .

- Mechanistic Studies : Use knock-out cell lines or enzyme inhibitors to isolate target-specific effects (e.g., COX-1 vs. COX-2 inhibition) .

Q. What strategies improve the compound’s stability in aqueous environments for in vivo studies?

- Methodological Answer :

- Prodrug Design : Convert the hydroxy group to a phosphate ester for enhanced solubility and controlled release .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- Encapsulation : Use liposomes or cyclodextrins to shield the oxo group from nucleophilic attack .

Data Contradiction Analysis

Q. Why do different studies report varying IC values for enzyme inhibition?

- Methodological Answer :

- Assay Variability : Differences in enzyme sources (recombinant vs. native) and substrate concentrations (e.g., ATP levels in kinase assays) .

- Compound Purity : HPLC purity >98% is critical; impurities (e.g., unreacted starting materials) can skew results .

- Statistical Power : Small sample sizes (n < 3) increase variability. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for robust comparisons .

Experimental Design Recommendations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with modifications at the 2-oxo, 3-hydroxy, and ethyl ester positions .

- High-Throughput Screening : Test analogs against a panel of 50+ enzymes/receptors to identify off-target effects .

- Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate substituent electronegativity with activity .

Key Research Gaps

- Mechanistic Clarity : Limited data on the compound’s interaction with non-COX targets (e.g., ion channels) .

- Scalability : Current synthesis methods lack green chemistry principles (e.g., solvent recycling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.